CB1 vs CB2 Receptor Selectivity Ratio: ACEA Surpasses Anandamide and WIN 55,212-2
ACEA achieves a CB1/CB2 selectivity ratio of approximately 2214-fold (Ki CB1 = 1.4 nM; Ki CB2 = 3100 nM), determined in rat cerebellar (CB1) and spleen (CB2) membranes . This represents a 69-fold improvement over anandamide, which exhibits a selectivity ratio of only ~32 (Ki CB1 = 61 nM; Ki CB2 = 1930 nM) , and a dramatic inverse preference relative to WIN 55,212-2, which is CB2-preferring (Ki CB1 = 62.3 nM; Ki CB2 = 3.3 nM; ratio ~0.05) . ACEA's absolute CB1 affinity (1.4 nM) is 44-fold higher than anandamide's, minimizing the mass needed to achieve receptor occupancy.
| Evidence Dimension | CB1/CB2 selectivity ratio and absolute CB1 affinity (Ki, nM) |
|---|---|
| Target Compound Data | CB1 Ki = 1.4 ± 0.3 nM; CB2 Ki = 3100 ± 1000 nM; Selectivity Ratio = ~2214 |
| Comparator Or Baseline | Anandamide: CB1 Ki = 61 nM, CB2 Ki = 1930 nM, ratio ~32. WIN 55,212-2: CB1 Ki = 62.3 nM, CB2 Ki = 3.3 nM, ratio ~0.05. |
| Quantified Difference | ACEA CB1 affinity is 44-fold greater than anandamide; selectivity ratio is ~69-fold greater than anandamide and ~44,000-fold inverted relative to WIN 55,212-2. |
| Conditions | Competitive displacement of [³H]CP-55,940 in rat cerebellar membranes (CB1) and rat spleen membranes (CB2) in the presence of PMSF. |
Why This Matters
The exceptionally wide selectivity window allows experimental isolation of CB1-mediated effects without CB2 confounding, essential for target validation in CNS studies where CB1 and CB2 receptors are co-expressed or where CB2-driven immunomodulation must be excluded.
- [1] Hillard CJ, Manna S, Greenberg MJ, DiCamelli R, Ross RA, Stevenson LA, Murphy V, Pertwee RG, Campbell WB. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1). J Pharmacol Exp Ther. 1999;289(3):1427-1433. View Source
- [2] BindingDB: BDBM50072769, N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide affinity data (ChEMBL-assayed). Also WIN 55,212-2 data from AbMole/ChEMBL. View Source
- [3] Table 1, PMC3786736: Anandamide CB1 Ki (61 nM) and CB2 Ki (1930 nM) from rat brain and mouse spleen membranes. View Source
